2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile
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Overview
Description
2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its stability and reactivity, making it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile, typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens or sulfonates are used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-yield methods using selective fluorinating agents. For example, Selectfluor® is a widely used reagent for the preparation of substituted fluoropyridines due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium fluoride and potassium fluoride are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties but different biological activities.
3-Fluoropyridine: Similar in structure but varies in reactivity and applications.
4-Fluoropyridine: Shares some chemical properties but has distinct uses in different fields.
Uniqueness
2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F2N3O |
---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-[4-amino-6-(difluoromethyl)-2-methoxypyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C9H9F2N3O/c1-15-9-5(2-3-12)6(13)4-7(14-9)8(10)11/h4,8H,2H2,1H3,(H2,13,14) |
InChI Key |
YYOCKGPMOPISCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=N1)C(F)F)N)CC#N |
Origin of Product |
United States |
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